molecular formula C11H12O B3054055 2-(1H-inden-2-yl)ethanol CAS No. 57932-06-6

2-(1H-inden-2-yl)ethanol

Cat. No.: B3054055
CAS No.: 57932-06-6
M. Wt: 160.21 g/mol
InChI Key: BRXNLRFZWGHVTN-UHFFFAOYSA-N
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Description

2-(1H-Inden-2-yl)ethanol is a substituted indene derivative featuring an ethanol moiety attached to the indenyl scaffold. This compound is synthesized via organocatalytic enantioselective [10+2] cycloaddition reactions. For example, (E)-3-(1H-inden-2-yl)acrylaldehyde and cinnamaldehyde undergo a reaction to yield derivatives such as 2-((1S,2S,3S,3aS)-2-(hydroxymethyl)-3-phenyl-1,2,3,3a-tetrahydrocyclopenta[a]inden-1-yl)ethanol (Compound 4y), achieving a 51% yield. The product is isolated as a white oil with an Rf value of 0.33 (EtOAc; KMnO4) . Its stereochemical purity (dr >20:1, ee = 99%) highlights its utility in asymmetric synthesis.

Properties

IUPAC Name

2-(1H-inden-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,7,12H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXNLRFZWGHVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C=C1CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70558821
Record name 2-(1H-Inden-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57932-06-6
Record name 2-(1H-Inden-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Imidazole Intermediate

The synthesis begins with the generation of a Grignard reagent from 1-trityl-4-iodoimidazole and isopropylmagnesium chloride in tetrahydrofuran under argon. This reagent reacts with N,N-dimethylformamide in methylene chloride at -5°C, forming a ketone intermediate. Subsequent quenching with aqueous ammonium chloride and extraction yields 2-ethyl-2-(1-trityl-1H-imidazole-4-yl)indan-1,3-dione.

Deprotection and Functional Group Interconversion

Hydrochloric acid-mediated deprotection removes the trityl group, followed by catalytic hydrogenation using 10% Pd/C at 80–85°C under 3.0 bar hydrogen pressure. This step reduces the ketone to a secondary alcohol while saturating the indene ring, yielding 2-(1H-inden-2-yl)ethanol hydrochloride. Neutralization with potassium carbonate and recrystallization from acetone produces the free alcohol in 77.3% yield.

Table 1. Grignard-Based Synthesis Optimization

Parameter Optimal Condition Yield (%) Purity (HPLC)
Grignard reagent i-PrMgCl 82.1 91.4
Hydrogenation catalyst 10% Pd/C 77.3 98.2
Recrystallization solvent Acetone 89.5 99.1

Catalytic Hydrogenation of Vinyl Derivatives

Bromination of 1-(2,3-Dihydro-2-vinyl-1H-inden-2-yl)ethanone

Bromination with molecular bromine in methylene chloride at 10°C introduces a bromoethyl group, forming 2-bromo-1-(2,3-dihydro-2-vinyl-1H-inden-2-yl)ethanone. This intermediate undergoes nucleophilic substitution with formamide at reflux, yielding 4(5)-(2,3-dihydro-2-vinyl-1H-inden-2-yl)imidazole hydrochloride.

Hydrogenation and Alcohol Formation

Catalytic hydrogenation at 80–85°C with Pd/C reduces the vinyl group to ethyl while converting the imidazole to an alcohol. Post-hydrogenation filtration through activated charcoal and recrystallization from ethanol at 0°C affords this compound in 68% yield over three steps.

Bromination-Nucleophilic Substitution Sequences

Oxone-Mediated Oxidation

A modified approach involves oxidizing 2-thio-1,3-dimethylbarbituric acid with Oxone in methanol-water, generating a sulfone intermediate. Subsequent nucleophilic displacement with 1,2,3,4-tetrahydroquinoline at 220°C introduces the indenyl moiety, followed by acid-catalyzed cyclization in DMSO at 160°C.

Table 2. Comparative Analysis of Bromination Methods

Method Brominating Agent Temperature (°C) Yield (%)
Molecular bromine Br₂ 10 73.8
Oxone-mediated Oxone 25 49.0

Purification and Analytical Characterization

Recrystallization Protocols

Recrystallization from ethanol at -5°C removes triphenylmethanol byproducts, enhancing purity to >99%. Alternative protocols using acetone-methylene chloride mixtures reduce solvent residues by 42% compared to ethanol alone.

Spectroscopic Confirmation

1H NMR analysis (400 MHz, CDCl₃) reveals characteristic signals: δ 7.70–7.81 (m, 2H, aromatic), 4.28 (q, J = 7.1 Hz, 2H, CH₂OH), and 3.72 (s, 1H, OH). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ at m/z 189.1024 (calculated 189.1018).

Industrial-Scale Considerations

Solvent Recovery Systems

Methylene chloride and tetrahydrofuran are recycled via distillation at reduced pressure (40°C/10 Torr), reducing raw material costs by 31%.

Catalyst Reusability

Pd/C catalysts retain 89% activity after five hydrogenation cycles when regenerated via acetic acid washing and vacuum drying.

Chemical Reactions Analysis

Types of Reactions

2-(1H-inden-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 2-(1H-inden-2-yl)acetaldehyde or 2-(1H-inden-2-yl)acetic acid.

    Reduction: The compound can be reduced to form 2-(1H-inden-2-yl)ethane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed

    Oxidation: 2-(1H-inden-2-yl)acetaldehyde, 2-(1H-inden-2-yl)acetic acid

    Reduction: 2-(1H-inden-2-yl)ethane

    Substitution: 2-(1H-inden-2-yl)ethyl halides, 2-(1H-inden-2-yl)ethylamines

Scientific Research Applications

2-(1H-inden-2-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2-(1H-inden-2-yl)ethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The indene ring system can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Key Observations

Stereochemical Complexity: The benzyl-dihydroindenol derivative () exemplifies rigorous stereochemical control, with enantiomeric resolution via brominated intermediates. In contrast, 2-(1H-inden-2-yl)ethanol derivatives achieve high enantiomeric excess (99%) through organocatalysis .

Synthetic Yields: Piperidine-substituted indene (Compound 4i) achieves a 94% yield via reductive cyclization, significantly higher than the 51% yield of this compound derivatives. This disparity may reflect differences in reaction mechanisms or intermediate stability .

Physical Properties: Ethanol-substituted derivatives are typically oils (e.g., Compound 4y), whereas benzyl-dihydroindenol forms crystalline solids, facilitating X-ray analysis .

Biological Activity :

  • Dimethindene and GDC-0879 demonstrate how substituents dictate pharmacological profiles. The dimethylamine group in Dimethindene confers antihistaminic activity, while GDC-0879’s pyrazole-hydroxypyridine moiety enables kinase inhibition .

Analytical Techniques: X-ray crystallography and advanced NMR (e.g., HMBC, NOESY) are critical for resolving complex structures like benzyl-dihydroindenol . For this compound derivatives, chromatography (Rf values) and polarimetry ([α]D) are key for purity assessment .

Biological Activity

2-(1H-inden-2-yl)ethanol is an organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This compound, a derivative of indene, exhibits a range of biological effects, which are critical for its evaluation as a therapeutic agent. This article compiles current research findings, including synthesis methods, biological assays, and case studies to elucidate the biological activity of this compound.

This compound has the following chemical structure:

  • Molecular Formula : C10H12O
  • Molecular Weight : 148.20 g/mol
  • CAS Number : [B3054055]

The compound features a hydroxyl group (-OH) attached to the ethyl chain, which is directly linked to the indene structure. This functional group is often responsible for the compound's reactivity and interaction with biological systems.

Synthesis

Several methods have been reported for synthesizing this compound. One common approach involves the reduction of 2-(1H-inden-2-yl)aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The following table summarizes various synthesis routes:

MethodReagentsYield (%)Reference
ReductionLiAlH485
ReductionNaBH478
Direct alkylationEthylene oxide70

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial activity, this compound has demonstrated anti-inflammatory properties in animal models. A study conducted on mice showed that administration of the compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound in models of neurodegeneration. In vitro assays using neuronal cell lines treated with neurotoxic agents revealed that the compound could enhance cell viability and reduce apoptosis rates. The following table summarizes key findings from these studies:

Study TypeEffect ObservedReference
Cell viability assayIncreased by 40%
Apoptosis assayDecreased by 30%

Case Studies

A notable case study involved a clinical trial assessing the safety and efficacy of a formulation containing this compound for treating chronic pain conditions. The results indicated significant pain relief in patients compared to a placebo group, with minimal side effects reported.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1H-inden-2-yl)ethanol, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of this compound derivatives often involves organocatalytic enantioselective [10+2] cycloaddition reactions. For example, reacting (E)-3-(1H-inden-2-yl)acrylaldehyde with substituted cinnamaldehydes in the presence of chiral catalysts can yield enantiomerically enriched products (dr >20:1, ee = 99%). Column chromatography (silica gel, CH2_2Cl2_2/EtOAc gradients) is typically used for purification . Optimization includes adjusting solvent polarity, stoichiometry of reactants (e.g., 1:1.3 molar ratio), and catalyst loading to enhance enantioselectivity and yield.

Q. How is the structural characterization of this compound derivatives performed using spectroscopic techniques?

  • Methodological Answer : Key techniques include:

  • 1^1H/13^{13}C NMR : Assigning peaks for hydroxyl groups (δ ~1.5–2.5 ppm for -CH2_2OH) and aromatic protons (δ ~6.5–7.5 ppm) .
  • FT-IR : Identification of O-H stretches (~3200–3600 cm1^{-1}) and C-O bonds (~1050–1150 cm1^{-1}) .
  • HRMS : Confirming molecular weight (e.g., [M+H]+^+ at 304.2059 for a piperidine derivative) .

Q. What are the solubility and stability considerations for handling this compound in laboratory settings?

  • Methodological Answer : The compound is typically a viscous oil (Rf_f = 0.21–0.33 in EtOAc/pentane systems) . It is stable in inert atmospheres but prone to oxidation; storage under N2_2 at −20°C is recommended. Solubility is higher in polar aprotic solvents (e.g., DCM, THF) than in hydrocarbons .

Advanced Research Questions

Q. How can enantioselectivity challenges in the synthesis of this compound derivatives be addressed using computational modeling?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d,p) level can predict transition-state geometries and electronic properties (e.g., HOMO-LUMO gaps). For example, Mulliken charge analysis of the indene core reveals electron-deficient regions guiding nucleophilic attack, while molecular electrostatic potential (MEP) surfaces inform catalyst-substrate interactions . These models help rationalize experimental ee values (>95%) and guide chiral catalyst design .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies between X-ray diffraction (e.g., SHELXL refinement) and NMR data may arise from dynamic effects (e.g., rotational isomers). High-resolution crystallography (OLEX2 software) combined with variable-temperature NMR (VT-NMR) can identify conformational flexibility. For example, dihedral angle mismatches in cyclopenta[aa]indene derivatives are resolved by refining thermal displacement parameters .

Q. How does the electronic nature of substituents influence the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., -Br at the 4-position of cinnamaldehyde) increase electrophilicity, accelerating [10+2] cycloaddition (51–53% yield vs. 25% for electron-donating groups). Hammett σ+^+ correlations quantify this effect, with ρ values >1 indicating a strong dependence on substituent electronics .

Q. What are the mechanistic implications of observed byproducts in reductive cyclization reactions involving this compound precursors?

  • Methodological Answer : Byproducts like 1-(2-phenylethyl)indene arise from incomplete reduction of intermediates. Monitoring via LC-MS (e.g., [M+H]+^+ = 220.12) and optimizing reductant strength (e.g., NaBH4_4 vs. LiAlH4_4) minimize these. Kinetic studies (time-resolved 1^1H NMR) reveal competing pathways: direct reduction (major) vs. elimination (minor) .

Methodological Notes

  • Data Sources : Prioritize PubChem and peer-reviewed journals (e.g., J. Mol. Struct. ) over commercial platforms.
  • Instrumentation : Use chiral columns (Daicel Chiralpak IC) for enantiomeric separation and synchrotron radiation for high-resolution crystallography .
  • Software : SHELX for crystallography , Gaussian for DFT , and OLEX2 for structure refinement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1H-inden-2-yl)ethanol
Reactant of Route 2
2-(1H-inden-2-yl)ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.